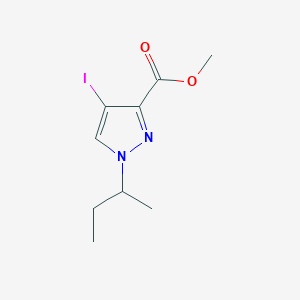

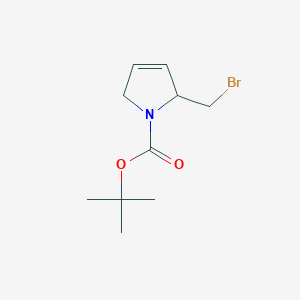

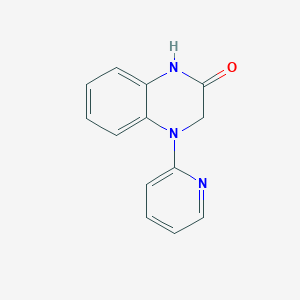

2-amino-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-amino-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" is a novel thiophene derivative that has been synthesized as part of a series of new compounds with potential pharmacological activities. These derivatives, including the one , have been created from initial reactions involving 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and other organic reagents. The focus on thiophene derivatives is due to their promising applications in medicinal chemistry, particularly for their antiarrhythmic, serotonin antagonist, and antianxiety properties .

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , involves a series of reactions starting with 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide. The detailed synthetic pathways are not provided in the abstracts, but it is clear that different organic reagents are used to create a variety of derivatives. The synthesis process is likely to involve condensation reactions, as seen in the synthesis of other similar compounds . The structures of these compounds are confirmed using various spectroscopic methods, including IR, 1H NMR, MS spectral data, and elemental analysis .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is confirmed through spectroscopic methods. For example, the crystal structure of a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was determined using single-crystal X-ray diffraction, which crystallizes in the monoclinic space group P21/n . Although the exact crystal structure of "2-amino-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" is not provided, similar analytical techniques would be used to elucidate its structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives are crucial for determining their pharmacological properties. The abstracts do not provide specific details on the reactions, but it is common for such compounds to undergo various organic transformations, including amination, cyclization, and condensation reactions . These reactions contribute to the formation of the final compound with the desired biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized thiophene derivatives are characterized using spectroscopic and analytical techniques. The acute toxicity of the compounds is determined by their LD50 values, which are important for assessing their safety profile. The pharmacological activities of these compounds are compared with standard drugs such as procaine amide, lidocaine, diazepam, and buspirone, indicating their potential use in medical applications . The mass fragmentation pattern of related compounds is also discussed, which can provide insights into the stability and reactivity of the molecule .

Scientific Research Applications

Antibacterial and Antifungal Properties

Compounds related to 2-amino-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide demonstrate significant antibacterial and antifungal activities. This is evident in compounds like 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which show these properties due to their structural characteristics (Vasu et al., 2005).

Cytostatic Effects

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide show cytostatic effects, making them relevant in medical chemistry and pharmaceutical science. Their structural properties suggest potential antitubercular and anti-inflammatory activities, which are significant for drug development (A. Chiriapkin et al., 2021).

Synthesis of Thiazole Derivatives and Antitumor Activity

New thiazole derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been synthesized, with some exhibiting significant antitumor effects. This highlights their potential as innovative anti-cancer agents (Y. Ostapiuk et al., 2017).

Development of Novel Tandem Transformations

Studies on novel transformations of amino and carbonyl/nitrile groups in thiophenes related to 2-amino-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide contribute to thienopyrimidine synthesis, an area significant for pharmaceutical applications (N. Pokhodylo et al., 2010).

Exploration of Chemical Transformations

Research into chemical transformations of Gewald's amide, a compound structurally related to 2-amino-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, has opened avenues for efficient synthesis of various derivatives. These derivatives are promising for further pharmacological studies (S. G. Dzhavakhishvili et al., 2008).

properties

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-9-4-5-11-12(7-9)20-14(16)13(11)15(18)17-8-10-3-2-6-19-10/h2-3,6,9H,4-5,7-8,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKAOXFJRBMVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride](/img/structure/B2519865.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B2519867.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2519870.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(2-Bromoethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2519880.png)